REACTION_CXSMILES
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F[B-](F)(F)F.C(N([S+](F)F)CC)C.[Cl:14][C:15]1[N:20]=[CH:19][C:18]([C:21]2([C:28]#[N:29])[CH2:26][CH2:25][C:24](=O)[CH2:23][CH2:22]2)=[CH:17][CH:16]=1.[FH:30].[FH:31].F.C(N(CC)CC)C>C(Cl)Cl>[Cl:14][C:15]1[N:20]=[CH:19][C:18]([C:21]2([C:28]#[N:29])[CH2:26][CH2:25][C:24]([F:31])([F:30])[CH2:23][CH2:22]2)=[CH:17][CH:16]=1 |f:0.1,3.4.5.6|
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Name
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|
Quantity
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16.5 g
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Type
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reactant
|
Smiles
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F[B-](F)(F)F.C(C)N(CC)[S+](F)F
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Name
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|
Quantity
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150 mL
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Type
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solvent
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Smiles
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C(Cl)Cl
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Name
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|
Quantity
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4.2 g
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Type
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reactant
|
Smiles
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ClC1=CC=C(C=N1)C1(CCC(CC1)=O)C#N
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Name
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|
Quantity
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8.68 g
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Type
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reactant
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Smiles
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F.F.F.C(C)N(CC)CC
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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The reaction mixture was stirred for 6 hours at room temperature
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The resulting mixture was then quenched
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Type
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ADDITION
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Details
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by adding a saturated aqueous solution of sodium bicarbonate
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Type
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STIRRING
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Details
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stirred for 10 minutes
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Duration
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10 min
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Type
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EXTRACTION
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Details
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the resulting mixture was extracted with DCM (3×25 mL)
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Type
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DRY_WITH_MATERIAL
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Details
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The combined organic layer was dried over sodium sulfate
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Type
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FILTRATION
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Details
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filtered
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Type
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CONCENTRATION
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Details
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concentrated under reduced pressure
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Type
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CUSTOM
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Details
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The crude residue was purified by column chromatography on silica gel (1:10 to 1:5 AcOEt/hexanes)
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Reaction Time |
6 h |
Name
|
|
Type
|
product
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Smiles
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ClC1=CC=C(C=N1)C1(CCC(CC1)(F)F)C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.5 g | |
YIELD: PERCENTYIELD | 54% | |
YIELD: CALCULATEDPERCENTYIELD | 54.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |